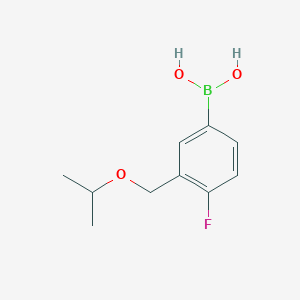

4-氟-3-(异丙氧基甲基)苯硼酸

描述

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a chemical compound used as a reactant in various chemical reactions . It is also used to make novel biologically active terphenyls .

Synthesis Analysis

The synthesis of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid involves various chemical reactions. It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is represented by the molecular formula C10H14BFO3 . The molecular weight of this compound is 212.03 g/mol.

Chemical Reactions Analysis

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki coupling reactions using microwave and triton B catalyst . It can also be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .

Physical And Chemical Properties Analysis

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a solid compound . Its molecular weight is 212.03 g/mol. More specific physical and chemical properties may depend on the conditions under which the compound is stored and used.

科学研究应用

生物分子的传感和识别

4-氟-3-(异丙氧基甲基)苯硼酸及其衍生物在传感材料的开发中至关重要。例如,一项研究利用了一种衍生物进行无酶葡萄糖传感,突出了其在医学诊断和监测中的潜力 (Bao 等人,2021)。类似地,苯硼酸在识别糖类中至关重要,它们的芳环有助于将亲水性聚合物主链连接到石墨烯或碳纳米管等疏水材料的表面 (Mu 等人,2012)。

抗真菌应用

苯硼酸的某些衍生物已显示出显着的抗真菌活性,特别是对曲霉菌、镰刀菌、青霉菌和白色念珠菌等菌株。已发现互变异构平衡和氟取代基的位置会影响这些化合物的抗真菌功效 (Borys 等人,2019)。

材料科学和有机合成

在材料科学和有机合成中,苯硼酸因其化学性质而被使用。例如,研究集中于合成特定的苯硼酸衍生物作为制造各种材料或药物的关键中间体 (Qiu 等人,2009)。这些化合物的吸附机制也一直是研究的主题,影响着材料的开发和对其表面相互作用的理解 (Piergies 等人,2013)。

癌症研究和治疗应用

苯硼酸及其衍生物已显示出作为抗癌剂的希望。它们表现出抗增殖和促凋亡的特性,某些化合物在癌细胞中诱导细胞周期停滞和 caspase-3 激活,表明它们在实验肿瘤学中的潜力 (Psurski 等人,2018)。

药物开发和药用化学

苯硼酸已被研究为合成含硅药物的潜在构建块,展示了这些化合物在药物开发中的多功能性 (Troegel 等人,2009)。它们在创建用于胰岛素加载和释放的葡萄糖反应性材料中的应用也已得到注意,这在糖尿病管理中至关重要 (Luo 等人,2020)。

作用机制

Target of Action

The primary target of the compound 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

Boronic acids, in general, are known to be relatively stable and readily prepared . These properties may impact the bioavailability of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.

Result of Action

The result of the action of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

The action, efficacy, and stability of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups and the reaction conditions could potentially influence the action of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.

安全和危害

Like many chemical compounds, 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

未来方向

The future directions for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid are likely to be influenced by ongoing research and development in the field of chemistry. Given its role as a reactant in various chemical reactions, it may find new applications in the synthesis of novel compounds and materials .

生化分析

Biochemical Properties

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate these reactions. The nature of these interactions involves the formation of a complex between 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid and the palladium catalyst, which then undergoes transmetalation to form the desired product .

Cellular Effects

The effects of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid on various types of cells and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid has been shown to interact with specific proteins involved in cell signaling, leading to alterations in downstream signaling pathways. Additionally, it can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, to exert its effects. For example, in Suzuki-Miyaura coupling reactions, 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid forms a complex with palladium catalysts, facilitating the transmetalation process. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing specific biochemical reactions or modulating cellular function. At high doses, toxic or adverse effects can occur. Studies have shown that high doses of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can lead to cellular toxicity, organ damage, and other adverse effects in animal models. It is important to determine the optimal dosage to maximize the benefits while minimizing the risks .

Metabolic Pathways

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The interactions between 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid and metabolic enzymes can affect the overall metabolic balance within cells, influencing cellular function and health .

Transport and Distribution

The transport and distribution of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid within tissues can also affect its activity and function, as different tissues may have varying levels of transporters and binding proteins .

Subcellular Localization

The subcellular localization of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid within subcellular compartments can influence its interactions with biomolecules and its overall biological activity .

属性

IUPAC Name |

[4-fluoro-3-(propan-2-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-7(2)15-6-8-5-9(11(13)14)3-4-10(8)12/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFYBLKXYIMKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)COC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186805 | |

| Record name | Boronic acid, B-[4-fluoro-3-[(1-methylethoxy)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1704063-98-8 | |

| Record name | Boronic acid, B-[4-fluoro-3-[(1-methylethoxy)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-fluoro-3-[(1-methylethoxy)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

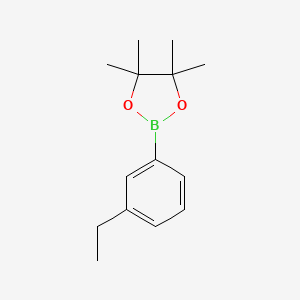

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

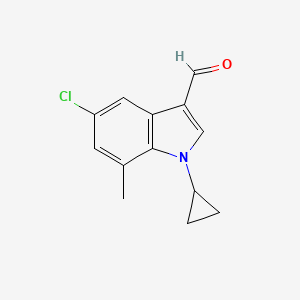

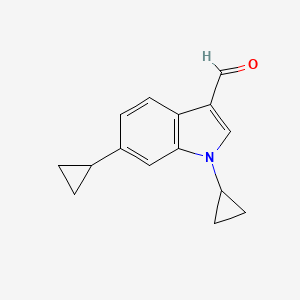

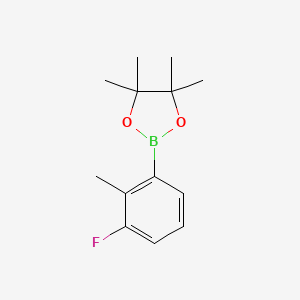

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)

![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)

![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)

![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)

amine](/img/structure/B1406917.png)